molecular formula C17H20N2O4S B2772247 4-((1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1706224-56-7

4-((1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No. B2772247
CAS RN: 1706224-56-7
M. Wt: 348.42
InChI Key: OOFDBNUORDYYJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C17H20N2O4S and its molecular weight is 348.42. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Design

Research on compounds structurally related to "4-((1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one" often focuses on understanding their molecular configuration and how it influences binding affinity and selectivity towards biological targets. For example, studies on heterocyclylpiperidines as ligands for human dopamine receptors explore the optimization of various structural components to enhance selectivity and affinity, providing insights into the design of potential therapeutic agents (Rowley et al., 1997).

Antagonistic Properties and Receptor Binding

Compounds featuring piperidine and related heterocyclic structures have been studied for their interactions with specific receptors, such as the CB1 cannabinoid receptor. Research into these interactions helps elucidate the molecular basis of receptor binding and the antagonist or agonist properties of these compounds, which can inform the development of drugs targeting these receptors (Shim et al., 2002).

Synthesis and Chemical Properties

The synthesis of related compounds often involves exploring novel synthetic routes or improving the efficiency of existing methods. Research into the mechanochemical synthesis of pyrazoles, for example, demonstrates the potential for solvent-free, environmentally friendly synthetic approaches that could be applied to the synthesis of a wide range of compounds, including those with structural similarities to "4-((1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one" (Saeed & Channar, 2017).

Biological Activity and Drug Development

The biological activity of structurally related compounds is a key area of interest, with research spanning antimicrobial, antitumor, and enzyme inhibition studies. For instance, novel bis(pyrazole-benzofuran) hybrids have been synthesized and evaluated for their potential as bacterial biofilm and MurB enzyme inhibitors, showcasing the application of these molecules in addressing microbial resistance and biofilm-related challenges (Mekky & Sanad, 2020).

properties

IUPAC Name

4-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-10-8-14(9-15(20)22-10)23-13-4-6-19(7-5-13)17(21)16-11(2)18-12(3)24-16/h8-9,13H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFDBNUORDYYJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=C(N=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.